molecular formula C13H23NO5 B6218023 ethyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-3-oxopentanoate CAS No. 1355356-50-1

ethyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-3-oxopentanoate

Cat. No.: B6218023
CAS No.: 1355356-50-1
M. Wt: 273.3
InChI Key:
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Description

Ethyl 4-{(tert-butoxy)carbonylamino}-3-oxopentanoate is a chemical compound with the CAS Number: 66643-80-9 . It has a molecular weight of 259.3 and its IUPAC name is ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound involves several steps. A suspension of sodium hydride in dimethyl formamide at 0° C is treated dropwise with ethyl-4-chloroacetoacetate and then with tert-butyl alcohol. The resulting yellow oil is subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and petrol to give 4-tert-butoxy-3-oxo-butyric acid ethyl ester.


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H21NO5/c1-6-17-10(15)7-9(14)8(2)13-11(16)18-12(3,4)5/h8H,6-7H2,1-5H3,(H,13,16) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group in this compound is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 259.3 and its IUPAC name is ethyl 4-((tert-butoxycarbonyl)amino)-3-oxopentanoate .

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific safety and handling guidelines.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-3-oxopentanoate involves the protection of the amine group, followed by the addition of the carbonyl group and subsequent deprotection of the amine group.", "Starting Materials": [ "Methylamine", "tert-Butyl chloroformate", "Ethyl 3-oxopentanoate", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Protection of the amine group by reacting methylamine with tert-butyl chloroformate to form N-tert-butoxycarbonyl-methylamine.", "Step 2: Addition of the protected amine group to ethyl 3-oxopentanoate in the presence of sodium bicarbonate to form ethyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-3-oxopentanoate.", "Step 3: Deprotection of the amine group by reacting the product from step 2 with ethanol to remove the tert-butoxycarbonyl group and obtain the final product, ethyl 4-{[(tert-butoxy)carbonyl](methyl)amino}-3-oxopentanoate." ] }

CAS No.

1355356-50-1

Molecular Formula

C13H23NO5

Molecular Weight

273.3

Purity

95

Origin of Product

United States

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